Confusarin

Description

Structure

3D Structure

Properties

IUPAC Name |

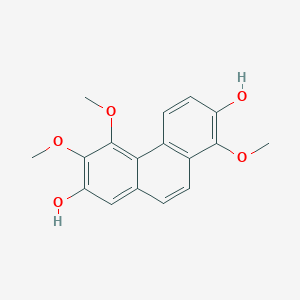

1,5,6-trimethoxyphenanthrene-2,7-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-15-11-5-4-9-8-13(19)16(21-2)17(22-3)14(9)10(11)6-7-12(15)18/h4-8,18-19H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNVCKNCEVZGGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=CC3=CC(=C(C(=C32)OC)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031838 | |

| Record name | Confusarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108909-02-0 | |

| Record name | Confusarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108909-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Confusarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108909020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CONFUSARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRH455ZW4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Phenanthrenoid Confusarin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confusarin is a naturally occurring phenanthrenoid, a class of aromatic compounds that has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its potential therapeutic applications through the modulation of key cellular signaling pathways. All quantitative data has been systematically compiled, and experimental protocols are presented to facilitate reproducibility. Furthermore, visual diagrams of pertinent signaling pathways and experimental workflows are provided to enhance understanding.

Natural Sources of this compound

This compound has been identified and isolated from several species of orchids, indicating that the Orchidaceae family is a primary source of this compound. The presence of this compound has been confirmed in the following genera and species:

-

Dendrobium : This genus is a significant source of this compound, with the compound being isolated from multiple species.

-

Eria :

-

Eria confusa

-

-

Bulbophyllum :

While this compound is present in these species, the concentration and ease of extraction can vary. Dendrobium fimbriatum has been a notable source for detailed isolation studies.[1]

Quantitative Analysis of this compound Yield

Quantitative data regarding the yield of this compound from its natural sources is limited in publicly available literature. However, a patented extraction method provides specific examples of yields obtained from Dendrobium fimbriatum. The data presented below is derived from these examples and serves as a benchmark for potential extraction efficiencies.

| Natural Source | Raw Material | Extraction Method | Yield of this compound | Purity | Reference |

| Dendrobium fimbriatum | 2 kg of pulverized stems | Supercritical CO2 Extraction followed by High-Speed Counter-Current Chromatography | 1.5 g | 98.2% (by HPLC) | [1] |

| Dendrobium fimbriatum | 2 kg of pulverized stems | Supercritical CO2 Extraction followed by High-Speed Counter-Current Chromatography | 1.1 g | 97.3% (by HPLC) | [1] |

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a detailed methodology for the isolation and purification of this compound from the stems of Dendrobium fimbriatum, as described in patent CN103265414A.[1]

Part 1: Supercritical CO₂ Extraction (Crude Extract Preparation)

-

Material Preparation : Pulverize the dried stems of Dendrobium fimbriatum to a particle size of 40 to 60 mesh.

-

Supercritical Fluid Extraction (SFE) :

-

Apparatus : Supercritical CO₂ extraction vessel.

-

Sample Loading : Place 2 kg of the pulverized plant material into the extraction tank.

-

Extraction Parameters :

-

CO₂ Flow Rate : 3 ml/min per gram of raw material.

-

Temperature : 40°C.

-

Pressure : 25 MPa.

-

Extraction Time : 2 hours.

-

-

-

Crude Extract Recovery :

-

Dissolve the resulting extract in chloroform.

-

Filter the solution to remove any insoluble particles.

-

Reclaim the chloroform under reduced pressure to obtain the crude extract.

-

Part 2: High-Speed Counter-Current Chromatography (HSCCC) for Purification

-

Solvent System Preparation :

-

Prepare a two-phase solvent system of chloroform, methanol, and water in a 5:2:5 volume ratio.

-

Thoroughly mix the solvents and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.

-

-

HSCCC Instrumentation and Setup :

-

Apparatus : High-Speed Counter-Current Chromatograph.

-

Stationary Phase Loading : Inject the upper phase (stationary phase) into the HSCCC column.

-

Mobile Phase and Sample Preparation : Dissolve the crude extract obtained from the SFE step in the mobile phase (lower phase).

-

-

Chromatographic Separation :

-

Rotational Speed : Set the host machine's rotational speed to 800 rpm.

-

Mobile Phase Flow Rate : 2 ml/min.

-

Sample Injection : Inject the sample solution into the HSCCC.

-

-

Fraction Collection and Final Product :

-

Collect the fractions as they elute from the column.

-

Combine the fractions containing pure this compound.

-

Concentrate the combined fractions and dry under reduced pressure to yield purified this compound.

-

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, including neuroprotective, antioxidant, and anticancer effects. These activities are believed to be mediated through its interaction with and modulation of key cellular signaling pathways.

Neuroprotective Effects and Potentiation of NGF Signaling

This compound has been shown to enhance Nerve Growth Factor (NGF)-induced neurite outgrowth in PC12 cells. NGF is a critical neurotrophin for the survival, development, and function of neurons. The NGF signaling cascade is primarily mediated through its high-affinity receptor, TrkA, and subsequently activates two major downstream pathways: the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

-

PI3K/Akt Pathway : This pathway is crucial for promoting cell survival and inhibiting apoptosis.

-

MAPK/ERK Pathway : This cascade is primarily involved in cell differentiation, proliferation, and neurite outgrowth.

While direct binding studies of this compound to components of these pathways are not yet available, its ability to potentiate NGF-induced effects strongly suggests that it may act as a positive modulator of one or both of these signaling cascades. This could occur through various mechanisms, such as enhancing receptor activation, inhibiting negative regulators of the pathway, or acting synergistically with downstream effectors.

Anticancer and Anti-inflammatory Potential

The MAPK and NF-κB signaling pathways are central to cellular processes that are often dysregulated in cancer and inflammatory diseases.

-

MAPK Signaling in Cancer : The MAPK pathways (including ERK, JNK, and p38) are frequently hyperactivated in various cancers, promoting cell proliferation, survival, and metastasis. Natural compounds that can modulate these pathways are of significant interest as potential anticancer agents.

-

NF-κB Signaling in Inflammation : The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines and other mediators. Inhibition of the NF-κB pathway is a major target for anti-inflammatory drug development.

Given the antioxidant and potential anti-proliferative effects of phenanthrenoids, it is plausible that this compound may exert anticancer and anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways. However, direct experimental evidence for these interactions is currently lacking and represents an important area for future research.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated neuroprotective activity and potential applications in oncology and inflammatory disease research. Its reliable natural sources in various orchid species, coupled with established protocols for its isolation, provide a solid foundation for further investigation. Future research should focus on:

-

Quantitative analysis of this compound content across a wider range of Dendrobium and other orchid species to identify high-yielding sources.

-

Elucidation of the precise molecular mechanisms by which this compound potentiates NGF signaling.

-

Direct investigation of the effects of this compound on the MAPK and NF-κB signaling pathways to validate its potential as an anticancer and anti-inflammatory agent.

-

Preclinical studies to evaluate the in vivo efficacy and safety of this compound in relevant disease models.

This technical guide serves as a foundational resource for researchers and professionals in the field, aiming to stimulate and support the ongoing exploration of this compound's therapeutic potential.

References

- 1. CN103265414A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bulbophyllum reptans - Wikipedia [en.wikipedia.org]

- 4. Bulbophyllum reptans - Wikiwand [wikiwand.com]

An In-depth Technical Guide to Confusarin: Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confusarin, a naturally occurring phenanthrenoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, are presented to facilitate its identification and characterization. Furthermore, this guide delves into its antioxidant properties and provides the foundational information necessary for further research and development.

Chemical Structure and Identification

This compound, systematically named 1,5,6-Trimethoxyphenanthrene-2,7-diol, is a polycyclic aromatic compound belonging to the phenanthrenoid class of natural products.[1] It has been isolated from various orchid species, including Eria confusa and Bulbophyllum reptans, as well as from Dioscorea esculenta L.[1][2] The chemical structure of this compound is characterized by a phenanthrene core substituted with three methoxy groups and two hydroxyl groups.

Chemical Structure of this compound

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 1,5,6-Trimethoxyphenanthrene-2,7-diol | [1] |

| Synonyms | 2,7-dihydroxy-1,5,6-trimethoxyphenanthrene | [1] |

| CAS Number | 108909-02-0 | [3] |

| Molecular Formula | C17H16O5 | [3] |

| Molecular Weight | 300.31 g/mol | [3] |

| SMILES | COc1c(O)cc2c(c1OC)ccc1cc(O)c(OC)cc12 | [1] |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 2. These properties are essential for its handling, formulation, and in silico modeling.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 191-192 °C | [3] |

| Boiling Point (Predicted) | 528.8 ± 45.0 °C | [3] |

| Density (Predicted) | 1.325 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 9.29 ± 0.30 | [3] |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework. The chemical shifts (δ) are reported in parts per million (ppm).

Table 3: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 9.19 | d | 9.2 |

| H-5 | 7.29 | d | 9.2 |

| H-3 | 7.19 | s | - |

| H-8 | 7.85 | d | 9.1 |

| H-9 | 7.60 | d | 9.1 |

| OCH₃-1 | 4.10 | s | - |

| OCH₃-6 | 3.97 | s | - |

| OCH₃-5 | 3.96 | s | - |

| OH-2 | 6.00 | s | - |

| OH-7 | 5.80 | s | - |

| Reference:[3] |

Table 4: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 145.4 |

| C-2 | 142.3 |

| C-3 | 108.1 |

| C-4 | 127.3 |

| C-4a | 119.8 |

| C-4b | 122.7 |

| C-5 | 116.1 |

| C-6 | 140.9 |

| C-7 | 136.1 |

| C-8 | 119.3 |

| C-8a | 121.6 |

| C-9 | 123.9 |

| C-10 | 114.4 |

| C-10a | 135.1 |

| OCH₃-1 | 61.9 |

| OCH₃-6 | 61.3 |

| OCH₃-5 | 59.7 |

| Reference:[3] |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy provide information about the electronic transitions and functional groups present in this compound, respectively.

Table 5: UV-Vis and IR Spectroscopic Data for this compound

| Spectroscopy | Wavelength/Wavenumber | Description | Reference |

| UV-Vis (MeOH) | 258, 280, 320, 350 nm | Absorption maxima | [3] |

| IR (KBr) | 3400, 1620, 1580, 1450 cm⁻¹ | OH, C=C aromatic, C=C aromatic, C-H bend | [3] |

Biological Activities and Potential Therapeutic Applications

Preliminary studies have indicated that this compound possesses noteworthy biological activities, primarily as an antioxidant. Further research into its anti-inflammatory and anticancer potential is warranted based on the activities of structurally related phenanthrenoids.

Antioxidant Activity

This compound has demonstrated significant antioxidant activity. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, it exhibited an IC₅₀ value of 19.63 ± 0.09 ppm.[3] This activity is attributed to the presence of hydroxyl groups on the phenanthrene ring, which can donate hydrogen atoms to neutralize free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound was determined using the DPPH radical scavenging method as described by Aminah et al. (2017).[3] A brief outline of the protocol is as follows:

-

Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.

-

Sample preparation: A series of concentrations of this compound in methanol are prepared.

-

Reaction: An aliquot of each this compound solution is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a UV-Vis spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Signaling Pathways

Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by this compound. However, based on the known activities of other phenanthrenoids and polyphenolic compounds, potential areas of investigation include pathways related to oxidative stress, inflammation, and apoptosis. For instance, many natural antioxidants are known to influence the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, a key regulator of cellular antioxidant defenses. Further research is required to elucidate the precise molecular mechanisms and signaling cascades affected by this compound.

Conclusion and Future Directions

This compound is a well-characterized phenanthrenoid with established antioxidant properties. This technical guide has summarized its chemical structure, physicochemical characteristics, and spectroscopic data, providing a solid foundation for researchers. While its antioxidant activity is promising, further investigations are crucial to explore its full therapeutic potential. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the anti-inflammatory, anticancer, and antimicrobial activities of this compound in various in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand its molecular mechanisms.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its biological activity and pharmacokinetic properties.

-

Toxicology and Safety Assessment: Determining the safety profile of this compound for potential clinical applications.

The information compiled in this guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, encouraging further exploration of this compound as a potential lead compound for novel therapeutics.

References

The Orchid's Secret: A Deep Dive into the Biosynthesis of Confusarin

A Technical Guide for Researchers and Drug Development Professionals

Confusarin, a phenanthrenoid compound isolated from orchids such as Eria confusa and Bulbophyllum reptans, has garnered interest within the scientific community for its potential pharmacological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential, potentially enabling synthetic biology approaches for its production. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, relevant experimental protocols, and quantitative data where available.

The Phenylpropanoid Pathway: Laying the Foundation

The journey to this compound begins with the ubiquitous phenylpropanoid pathway, a central route in plant secondary metabolism. This pathway converts the amino acid L-phenylalanine into a variety of important precursor molecules.

The initial steps are catalyzed by a series of well-characterized enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.[1]

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates cinnamic acid to produce p-coumaric acid.[1]

-

4-Coumaroyl-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a key branch-point intermediate.[1]

Formation of the Bibenzyl Backbone: The Gateway to Phenanthrenoids

The characteristic bibenzyl structure, a precursor to phenanthrenoids in orchids, is formed through the activity of a type III polyketide synthase known as Bibenzyl Synthase (BBS) or dihydrostilbene synthase.[2][3] BBS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, followed by a series of decarboxylation, cyclization, and reduction steps to yield a dihydrostilbene, which is subsequently reduced to a bibenzyl.

The Proposed Biosynthetic Pathway of this compound

While the complete enzymatic pathway for this compound has not been fully elucidated in a single study, a plausible route can be proposed based on the known chemistry of phenanthrenoid biosynthesis in orchids and the structure of this compound (2,7-dihydroxy-3,4,8-trimethoxyphenanthrene).

The pathway likely proceeds as follows:

-

Oxidative Coupling and Cyclization: The bibenzyl precursor undergoes intramolecular oxidative coupling to form a 9,10-dihydrophenanthrene intermediate. This reaction is likely catalyzed by a cytochrome P450 monooxygenase .

-

Dehydrogenation: The 9,10-dihydrophenanthrene is then oxidized to the corresponding phenanthrene backbone.

-

Hydroxylation and O-Methylation: The phenanthrene core is subsequently modified by a series of hydroxylation and O-methylation reactions to produce the final structure of this compound. These modifications are catalyzed by specific hydroxylases (likely cytochrome P450s) and O-methyltransferases (OMTs) . The precise order of these steps is yet to be determined experimentally.

Below is a proposed schematic of the this compound biosynthetic pathway:

Caption: Proposed biosynthetic pathway of this compound in orchids.

Quantitative Data

Quantitative data for the specific enzymes in the this compound pathway are scarce. However, studies on related enzymes in other orchids provide some insights.

| Enzyme | Organism | Substrate(s) | K_m | V_max | Reference |

| Bibenzyl Synthase (DoBS1) | Dendrobium officinale | 4-Coumaroyl-CoA, Malonyl-CoA | 0.30 ± 0.08 mM | 3.57 ± 0.23 nmol·min⁻¹·mg⁻¹ | [2] |

Experimental Protocols

This section provides an overview of methodologies that can be adapted for the study of this compound biosynthesis.

Enzyme Extraction and Assay

Objective: To isolate crude enzyme extracts from orchid tissues and measure the activity of key biosynthetic enzymes.

General Protocol:

-

Tissue Homogenization: Fresh orchid tissue (e.g., leaves, pseudobulbs) is frozen in liquid nitrogen and ground to a fine powder.

-

Extraction: The powdered tissue is homogenized in an extraction buffer (e.g., Tris-HCl buffer, pH 7.5, containing PVPP, ascorbate, and protease inhibitors).

-

Centrifugation: The homogenate is centrifuged to remove cell debris, and the supernatant containing the crude enzyme extract is collected.

-

Enzyme Assay: The activity of specific enzymes is measured by incubating the crude extract with the appropriate substrates and cofactors and quantifying the product formation using methods like HPLC or spectrophotometry.

Example: Bibenzyl Synthase (BBS) Assay

-

Reaction Mixture: Crude enzyme extract, p-coumaroyl-CoA, [¹⁴C]-malonyl-CoA, and buffer.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time.

-

Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

Quantification: The radioactive product is quantified using liquid scintillation counting or separated and quantified by radio-HPLC.

Heterologous Expression and Characterization of Enzymes

Objective: To produce and characterize a specific biosynthetic enzyme in a heterologous system (e.g., E. coli, yeast).

Caption: General workflow for heterologous expression and characterization of enzymes.

Metabolite Profiling using HPLC-MS

Objective: To identify and quantify this compound and its potential biosynthetic intermediates in orchid extracts.

General Protocol:

-

Extraction: Orchid tissues are extracted with a suitable solvent (e.g., methanol, ethanol).

-

Sample Preparation: The extract is filtered and may be subjected to solid-phase extraction (SPE) for cleanup and concentration.

-

HPLC Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the different compounds based on their polarity.

-

MS Detection: The separated compounds are introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Quantification: The abundance of each compound can be quantified by comparing its peak area to that of a known standard.

Future Directions

The complete elucidation of the this compound biosynthetic pathway will require further research. Key areas for future investigation include:

-

Identification and characterization of the specific cytochrome P450 enzymes and O-methyltransferases involved in the later steps of the pathway in Eria confusa and Bulbophyllum reptans.

-

In vivo studies using labeled precursors to trace the metabolic flow and confirm the proposed intermediates.

-

Gene silencing (RNAi) or overexpression studies in orchids to validate the function of candidate genes in this compound biosynthesis.

A comprehensive understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also pave the way for the sustainable production of this promising natural product.

References

Confusarin: An Exploration of its Antioxidant Potential

For Researchers, Scientists, and Drug Development Professionals

Published: November 19, 2025

Executive Summary

Confusarin, a phenanthrene compound isolated from species such as Dioscorea esculenta L., has demonstrated notable antioxidant properties. This technical guide synthesizes the current, albeit limited, publicly available scientific evidence on the antioxidant mechanism of action of this compound. The primary demonstrated activity is its capacity for direct radical scavenging. While in-depth studies on its influence on specific cellular signaling pathways are not yet prevalent in the literature, this paper will discuss potential mechanisms and relevant experimental protocols based on the broader understanding of phenolic compounds and their antioxidant functions. This guide aims to provide a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

Phenanthrene compounds, a class of polycyclic aromatic hydrocarbons, are of growing interest in pharmacology due to their diverse biological activities. This compound, a member of this group, has been identified as a promising antioxidant. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants like this compound can mitigate this damage and represent a potential therapeutic avenue.

Direct Antioxidant Activity of this compound

The most direct evidence of this compound's antioxidant capacity comes from its ability to scavenge free radicals. This is a primary mechanism by which antioxidants neutralize ROS, preventing them from damaging cellular components.

Quantitative Data on Radical Scavenging

The radical scavenging activity of this compound has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The half-maximal inhibitory concentration (IC50) value represents the concentration of an antioxidant required to scavenge 50% of the DPPH radicals.

| Compound | Assay | IC50 (ppm) | Source |

| This compound | DPPH Radical Scavenging | 19.63 ± 0.09 | [1][2] |

Table 1: Radical Scavenging Activity of this compound

This data indicates that this compound is an effective radical scavenger in a cell-free system.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method to assess the radical scavenging activity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a non-radical, resulting in a color change from violet to yellow. This change in absorbance is measured spectrophotometrically.

Methodology:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Various concentrations of the test compound (this compound) are added to the DPPH solution.

-

The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

-

A control (DPPH solution without the test compound) and a blank (solvent) are also measured.

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Potential Cellular Antioxidant Mechanisms of Action

While direct radical scavenging is a key aspect of this compound's antioxidant activity, its effects within a biological system are likely more complex. Phenolic compounds often exert their antioxidant effects through modulation of endogenous antioxidant defense systems and signaling pathways. Although specific research on this compound is lacking in this area, we can hypothesize its potential involvement in well-established pathways.

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response.[3][4][5]

Mechanism:

-

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.

-

In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2.

-

Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.

-

This binding initiates the transcription of a suite of protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[3][4]

It is plausible that this compound, as a phenolic compound, could activate the Nrf2 pathway, thereby upregulating the expression of these crucial antioxidant enzymes.

Figure 1: Hypothesized activation of the Nrf2 pathway by this compound.

Inhibition of ROS-Generating Enzymes

Another potential mechanism is the direct inhibition of enzymes that produce ROS, such as NADPH oxidases (NOX) and xanthine oxidase. By reducing the enzymatic sources of ROS, this compound could decrease the overall oxidative burden on the cell.

Experimental Workflow for Investigating Cellular Mechanisms

To elucidate the specific cellular antioxidant mechanisms of this compound, a series of in vitro experiments would be necessary.

Figure 2: A proposed experimental workflow to study this compound's cellular antioxidant effects.

Future Directions and Conclusion

The current understanding of this compound's antioxidant mechanism of action is in its nascent stages, primarily supported by in vitro radical scavenging data. To fully realize its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

In-depth Cellular Studies: Elucidating the specific signaling pathways modulated by this compound, with a focus on the Nrf2 and NF-κB pathways.

-

In Vivo Studies: Evaluating the bioavailability, efficacy, and safety of this compound in animal models of diseases associated with oxidative stress.

-

Structure-Activity Relationship Studies: Identifying the key structural features of this compound responsible for its antioxidant activity to guide the synthesis of more potent analogues.

References

Confusarin: A Phenanthrenoid with Therapeutic Potential in Oncology and Beyond

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Confusarin, a naturally occurring phenanthrenoid isolated from orchids of the Eria and Bulbophyllum genera, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its core biological activities, putative mechanisms of action, and relevant experimental data. Preclinical evidence suggests that this compound possesses cytotoxic and antioxidant properties, indicating its potential utility in oncology and in the management of oxidative stress-related pathologies. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this compound.

Introduction

Phenanthrenoids are a class of polycyclic aromatic compounds found in various plant species, notably in the Orchidaceae family.[1] These compounds have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound, with the chemical name 1,5,6-Trimethoxyphenanthrene-2,7-diol, is a representative of this class.[1] While research on this compound is still in its nascent stages, preliminary studies have highlighted its potential as a bioactive molecule worthy of further investigation for drug development.

Chemical and Physical Properties

-

Chemical Formula: C₁₇H₁₆O₅

-

Molar Mass: 300.31 g/mol

-

Appearance: To be determined (likely a crystalline solid).

-

Solubility: Soluble in organic solvents such as methanol and ethyl acetate.

-

Sources: Isolated from the orchids Eria confusa and Bulbophyllum reptans.[1][2] It can also be chemically synthesized.[1]

Potential Therapeutic Applications

Current research, although limited, points towards two primary areas of therapeutic potential for this compound: oncology and antioxidant therapy.

Anticancer Activity

The most direct evidence for the therapeutic potential of this compound lies in its cytotoxic effects against cancer cells. A study investigating compounds from Dioscorea esculenta reported that this compound exhibited cytotoxic activity against the U-87 MG human glioma cell line. While the specific IC50 value for this compound was not detailed in the available abstract, this finding warrants further investigation into its anticancer properties against various cancer types.

The broader class of phenanthrenoids has demonstrated significant anticancer activity through various mechanisms, suggesting potential avenues of action for this compound. These mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[3][4]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound has demonstrated potent antioxidant activity, as evidenced by its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

| Activity | Assay | Cell Line / Target | IC₅₀ / Value | Reference |

| Antioxidant | DPPH radical scavenging | DPPH radical | 19.63 ± 0.09 µg/mL | |

| Cytotoxicity | Not specified in abstract | U-87 MG human glioma | Activity reported, specific IC₅₀ not available in abstract |

Proposed Mechanisms of Action & Signaling Pathways

While the precise molecular mechanisms of this compound are yet to be fully elucidated, studies on related phenanthrenoids provide a basis for proposing potential signaling pathways that may be modulated by this compound.

Induction of Apoptosis in Cancer Cells

Many phenanthrenoid compounds exert their anticancer effects by inducing apoptosis. It is plausible that this compound shares this mechanism. Key signaling pathways often implicated in phenanthrene-induced apoptosis include:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of this pathway by phenanthrenoids can lead to decreased cell viability and induction of apoptosis.

-

MAPK/ERK Pathway: The MAPK/ERK pathway is involved in the regulation of cell growth and differentiation. Modulation of this pathway can lead to cell cycle arrest and apoptosis.

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for the regulation of apoptosis. Phenanthrenoids have been shown to alter the expression of these proteins, tipping the balance towards cell death.[3]

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer and plays a key role in tumor cell proliferation, survival, and invasion.[5] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[6] Some polyphenolic compounds have been shown to inhibit STAT3 activation.[7] Given that this compound is a polyphenolic phenanthrenoid, it is conceivable that it may also exert its anticancer effects through the inhibition of the STAT3 pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's biological activities.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

U-87 MG human glioma cells (or other cancer cell lines)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed U-87 MG cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete DMEM.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plates for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

DPPH Radical Scavenging Assay

This protocol is used to determine the antioxidant activity of this compound.

Materials:

-

This compound stock solution (in methanol)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well plates or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a series of dilutions of this compound and ascorbic acid in methanol.

-

In a 96-well plate, add 50 µL of each dilution to the wells.

-

Add 150 µL of the DPPH solution to each well.

-

Include a control well containing 50 µL of methanol and 150 µL of DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Determine the IC₅₀ value (the concentration of this compound that scavenges 50% of the DPPH radicals).[8][9][10]

Future Directions

The preliminary findings on this compound are promising, but extensive further research is required to fully understand its therapeutic potential. Key areas for future investigation include:

-

Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a broad panel of cancer cell lines to identify specific cancer types that are most sensitive to its action.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying this compound's anticancer activity, including its effects on apoptosis, cell cycle, and key signaling pathways such as STAT3, PI3K/Akt, and MAPK.

-

In Vivo Efficacy Studies: Assessing the antitumor efficacy of this compound in animal models of cancer to determine its in vivo potency, pharmacokinetics, and safety profile.

-

Neuroprotective and Anti-inflammatory Studies: Given the antioxidant properties of this compound and the known neuroprotective and anti-inflammatory effects of other phenanthrenoids, it is crucial to investigate these potential applications through relevant in vitro and in vivo models.[11][12][13]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective derivatives.

Conclusion

This compound is a phenanthrenoid with demonstrated cytotoxic and antioxidant activities. While the current body of research is limited, the existing data provides a strong rationale for its further investigation as a potential therapeutic agent, particularly in the field of oncology. This technical guide has summarized the available information, proposed potential mechanisms of action based on related compounds, and provided detailed experimental protocols to facilitate future research. The continued exploration of this compound and its derivatives may lead to the development of novel and effective therapies for a range of human diseases.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Bulbophyllum reptans - Wikipedia [en.wikipedia.org]

- 3. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenanthrene-based tylophorine-1 (PBT-1) inhibits lung cancer cell growth through the Akt and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncozine.com [oncozine.com]

- 6. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyphenolic molecules targeting STAT3 pathway for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 10. DPPH radical scavenging activity [bio-protocol.org]

- 11. Neuroprotection of Scutellarin is mediated by inhibition of microglial inflammatory activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of scutellarin against hypoxic-ischemic-induced cerebral injury via augmentation of antioxidant defense capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Mechanisms of Puerarin in Central Nervous System Diseases: Update - PMC [pmc.ncbi.nlm.nih.gov]

Total Synthesis of Confusarin and its Regioisomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the total synthesis of the natural phenanthrene, Confusarin, and its unnamed regioisomer. The synthetic strategy hinges on a convergent approach, culminating in the construction of the core phenanthrene structure through a key intramolecular cyclization of a stilbene precursor. The methods outlined herein are based on reported synthetic routes and are intended to provide a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, a naturally occurring phenanthrene, and its regioisomers have garnered interest due to their potential biological activities, which are often associated with the phenanthrene scaffold. The efficient and stereoselective synthesis of these molecules is crucial for further pharmacological evaluation and the development of novel therapeutic agents. The total synthesis described herein provides a framework for accessing these complex molecules from readily available starting materials.

Retrosynthetic Analysis

The retrosynthetic strategy for this compound and its regioisomer identifies a key stilbene intermediate as the direct precursor to the phenanthrene core. This stilbene is assembled via a Wittig reaction between a suitably substituted phosphonium ylide and a benzaldehyde derivative. The regiochemistry of the final products is determined by the substitution pattern of these aromatic precursors.

Caption: Retrosynthetic analysis of this compound and its regioisomer.

Synthetic Pathway

The overall synthetic pathway involves a multi-step sequence starting from simple aromatic precursors. Key transformations include regioselective methylation, formation of a phosphonium salt, a stereoselective Wittig reaction to yield a (Z)-stilbene, intramolecular radical cyclization to form the dihydrophenanthrene intermediate, and subsequent dehydrogenation to afford the final phenanthrene products.

Caption: Overall synthetic workflow for this compound and its regioisomer.

Quantitative Data Summary

The following table summarizes the reported yields for the total synthesis of this compound and its regioisomer. The synthesis of the unnamed regioisomer was found to be more efficient.[1]

| Compound | Number of Steps | Overall Yield (%) |

| This compound | 15 | 3.3 |

| Regioisomer | 13 | 9.0 |

Table 1: Summary of reaction steps and overall yields for the total synthesis.

Detailed Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis. Note that the specific details for the synthesis of this compound and its regioisomer were not publicly available and these protocols are based on established methods for similar transformations.

Regioselective Methylation of Phenolic Hydroxyl Groups

Objective: To selectively protect one or more hydroxyl groups as methyl ethers, directing the regiochemical outcome of subsequent reactions.

Procedure: To a solution of the polyhydroxylated aromatic precursor (1.0 eq) in dry acetone or DMF is added potassium carbonate (K₂CO₃, 2.0-3.0 eq per hydroxyl group to be methylated). The suspension is stirred at room temperature for 30 minutes. Dimethyl sulfate ((CH₃)₂SO₄, 1.1-1.2 eq per hydroxyl group) is then added dropwise. The reaction mixture is stirred at room temperature or gently heated (40-60 °C) for 12-24 hours, while monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.

Key Step: Wittig Reaction for (Z)-Stilbene Synthesis

Objective: To construct the pivotal (Z)-stilbene intermediate through the coupling of a phosphonium ylide and a benzaldehyde derivative. The Z-selectivity is crucial for the subsequent intramolecular cyclization.

Procedure: A solution of the appropriate benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon). A strong base such as n-butyllithium (n-BuLi, 1.1 eq) is added dropwise, resulting in the formation of the deep red colored ylide. The solution is stirred at this temperature for 1 hour. A solution of the substituted benzaldehyde (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl). The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to isolate the (Z)-stilbene isomer.

Key Step: Intramolecular Radical Cyclization

Objective: To form the dihydrophenanthrene core via a radical-mediated intramolecular cyclization of the (Z)-stilbene intermediate.

Procedure: A solution of the (Z)-stilbene (1.0 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1-0.2 eq) in a degassed solvent like toluene or benzene is heated to reflux (80-110 °C). A solution of a radical mediator, for example, tributyltin hydride (n-Bu₃SnH, 1.2-1.5 eq), in the same solvent is added dropwise over several hours using a syringe pump. The reaction is monitored by TLC. After complete consumption of the starting material, the solvent is removed under reduced pressure. The residue is then subjected to a workup procedure to remove tin byproducts (e.g., by partitioning between acetonitrile and hexane, or by treatment with a solution of iodine or potassium fluoride). The crude product is purified by column chromatography.

Dehydrogenation to Phenanthrene

Objective: To aromatize the dihydrophenanthrene intermediate to the final phenanthrene product.

Procedure: The dihydrophenanthrene intermediate is dissolved in a suitable solvent such as toluene or xylene. A dehydrogenating agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-1.5 eq) or elemental sulfur (S₈) at high temperature, is added. The mixture is heated to reflux for 2-12 hours. The reaction progress is monitored by TLC. After cooling to room temperature, the reaction mixture is filtered to remove any precipitated solids. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the pure phenanthrene product.

Structure Elucidation

The structures of the synthesized this compound and its regioisomer are typically confirmed by a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the chemical environment of all protons and carbons, and 2D NMR techniques (e.g., COSY, HMQC, HMBC) to establish connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the conjugated phenanthrene system.

Conclusion

This guide outlines a viable synthetic route for the total synthesis of this compound and its regioisomer. The key transformations, including the stereoselective Wittig reaction and the intramolecular radical cyclization, provide a robust platform for accessing these and other structurally related phenanthrene natural products. The provided experimental protocols, while representative, offer a solid starting point for researchers aiming to synthesize these compounds for further biological investigation. Access to the detailed experimental data from the original publication would be invaluable for precise replication and optimization of this synthetic sequence.

References

Confusarin: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confusarin, a naturally occurring phenanthrenoid, has garnered interest in the scientific community for its potential therapeutic properties. First isolated in 1987, research has since elucidated its chemical structure, established methods for its total synthesis, and begun to explore its biological activities. This technical guide provides an in-depth overview of the discovery of this compound, the history of its research, detailed experimental protocols for its isolation and synthesis, and a summary of its known biological effects, including antioxidant and cytotoxic activities. Furthermore, this document explores its potential mechanisms of action, including the modulation of key cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and complex biological and chemical processes are visualized using Graphviz diagrams.

Introduction

This compound is a polyoxygenated phenanthrene derivative that was first discovered in the orchid Eria confusa[1]. It belongs to a class of compounds known for their diverse biological activities. The unique structural features of this compound have made it a target for total synthesis, which has been successfully achieved. Preliminary studies have indicated that this compound possesses antioxidant properties, and there is emerging interest in its potential as an anti-inflammatory and cytotoxic agent. This guide aims to consolidate the existing knowledge on this compound to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and History of Research

This compound was first isolated and identified in 1987 from the orchid Eria confusa[1]. Subsequent phytochemical investigations have revealed its presence in other plant species, including Bulbophyllum reptans and Dioscorea esculenta. The initial research focused on the elucidation of its chemical structure, which was determined to be 2,7-dihydroxy-3,4,8-trimethoxyphenanthrene through spectroscopic analysis. Following its discovery, the first total synthesis of this compound was reported, confirming its structure and providing a means to produce the compound for further biological evaluation. Early biological studies primarily investigated its antioxidant capacity. More recent research, although limited, has begun to explore its cytotoxic and anti-inflammatory potential.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₅ | |

| Molar Mass | 300.31 g/mol | |

| Appearance | Not specified in available literature | |

| Solubility | Soluble in methanol and ethyl acetate | |

| CAS Number | 108909-02-0 |

Experimental Protocols

Isolation of this compound from Dioscorea esculenta

The following protocol is based on the methodology described for the isolation of this compound from the tubers of Dioscorea esculenta.

Workflow for the Isolation of this compound

Caption: Workflow for the isolation of this compound.

Materials:

-

Air-dried and powdered tubers of Dioscorea esculenta

-

Methanol (analytical grade)

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Silica gel for column chromatography

-

Pre-coated silica gel plates for preparative Thin Layer Chromatography (TLC)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

The air-dried and powdered tubers of Dioscorea esculenta are macerated with methanol at room temperature for an extended period.

-

The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

The crude extract is then suspended in a mixture of n-hexane and ethyl acetate and partitioned. The ethyl acetate layer is collected.

-

The ethyl acetate extract is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions containing this compound are identified by TLC analysis.

-

The this compound-containing fractions are combined and further purified by preparative TLC to yield pure this compound.

Total Synthesis of this compound

The total synthesis of this compound has been achieved in 13 steps starting from gallic acid. A key step in this synthesis is the radical cyclization of a stilbene intermediate[1].

Retrosynthetic Analysis of this compound

Caption: Retrosynthetic approach for this compound.

While a detailed step-by-step protocol is proprietary to the original research, the general strategy involves the synthesis of a substituted stilbene precursor via a Wittig reaction, followed by an intramolecular radical cyclization to form the phenanthrene core of this compound[1].

DPPH Radical Scavenging Assay

This protocol is a standard method for assessing the antioxidant activity of a compound.

Workflow of DPPH Assay

Caption: DPPH radical scavenging assay workflow.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectroscopic grade)

-

This compound

-

Positive control (e.g., Ascorbic acid or Trolox)

-

UV-Vis Spectrophotometer

Procedure:

-

A stock solution of DPPH in methanol is prepared.

-

Serial dilutions of this compound are prepared in methanol.

-

The DPPH solution is added to each concentration of the this compound solution.

-

The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

Biological Activities

Antioxidant Activity

This compound has demonstrated notable antioxidant activity. In a DPPH radical scavenging assay, this compound exhibited an IC50 value of 19.63 ± 0.09 ppm.

| Assay | IC50 Value (ppm) | Reference |

| DPPH Radical Scavenging | 19.63 ± 0.09 |

Cytotoxic Activity

Currently, there is a lack of publicly available, detailed quantitative data on the cytotoxic activity of this compound against specific human cancer cell lines. Further research is required to establish its IC50 values and to understand its potential as an anticancer agent.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on the activities of structurally similar phenanthrenoids, it is hypothesized that this compound may exert its effects through the modulation of key cellular signaling pathways involved in inflammation and cancer.

Potential Anti-inflammatory Signaling Pathways

Many natural phenanthrenes exhibit anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways. It is plausible that this compound could also modulate these pathways.

Hypothesized Anti-inflammatory Mechanism of this compound

Caption: Potential inhibition of inflammatory pathways by this compound.

Further experimental validation, such as Western blot analysis for key signaling proteins (e.g., p-p65, p-ERK) and reporter gene assays for NF-κB activity, is necessary to confirm these hypotheses.

Potential Cytotoxic Mechanisms

The cytotoxic effects of many natural compounds are mediated through the induction of apoptosis. Potential mechanisms for this compound-induced cytotoxicity could involve the activation of intrinsic and/or extrinsic apoptotic pathways.

Hypothesized Apoptotic Pathway Induction by this compound

Caption: Potential apoptotic mechanisms of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antioxidant activity. While its total synthesis has been achieved, providing a potential source for further investigation, there remains a significant gap in the understanding of its full biological potential. Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a broad panel of human cancer cell lines to identify potential therapeutic targets.

-

Mechanism of Action Studies: Elucidating the specific molecular mechanisms by which this compound exerts its biological effects, including its impact on key signaling pathways such as NF-κB and MAPK.

-

In-depth Anti-inflammatory Studies: Quantifying the anti-inflammatory activity of this compound through assays such as COX-1/COX-2 inhibition and measuring its effects on the production of pro-inflammatory cytokines.

-

In Vivo Studies: Validating the in vitro findings in relevant animal models to assess the therapeutic potential and safety profile of this compound.

A deeper understanding of the pharmacological properties of this compound will be crucial for its potential development as a novel therapeutic agent.

References

The Solubility of Confusarin: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its journey from the lab to potential clinical applications. This technical guide provides an in-depth overview of the solubility of Confusarin, a phenanthrenoid found in the orchids Eria confusa and Bulbophyllum reptans. Due to a lack of specific quantitative solubility data for this compound in the public domain, this guide leverages data for its parent compound, phenanthrene, to provide an estimated solubility profile. Furthermore, it outlines a standard experimental protocol for determining solubility and presents a hypothetical signaling pathway that could be modulated by such a compound.

Estimated Solubility of this compound in Organic Solvents

Table 1: Quantitative Solubility Data for Phenanthrene in Common Organic Solvents

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Approximate Solubility of Phenanthrene (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | ~30[1] |

| Ethanol | C₂H₅OH | 46.07 | ~20[1] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | ~30[1] |

| Toluene | C₇H₈ | 92.14 | Soluble (1g in 2.4 mL)[2] |

| Carbon Tetrachloride | CCl₄ | 153.82 | Soluble (1g in 2.4 mL)[2] |

| Benzene | C₆H₆ | 78.11 | Soluble (1g in 2 mL)[2] |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Soluble (1g in 3.3 mL)[2] |

| Acetic Acid, Glacial | CH₃COOH | 60.05 | Soluble[2][3] |

Note: The solubility of phenanthrene is provided as an estimate for the potential solubility of this compound. Actual solubility of this compound must be determined experimentally.

Experimental Protocol for Determining Solubility

To ascertain the precise solubility of this compound, a standardized experimental protocol is required. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[4]

The Shake-Flask Method

This method involves creating a saturated solution of the compound and then measuring the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

Carefully withdraw the supernatant (the clear, saturated solution) using a pipette.

-

-

Filtration:

-

Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility measurements.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of known this compound concentrations should be prepared to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Workflow for determining solubility via the shake-flask method.

Potential Signaling Pathway Modulation

While the specific biological targets and signaling pathways of this compound are not yet well-defined, natural products with similar phenanthrene scaffolds have been shown to exert biological effects through the modulation of various cellular signaling cascades. A hypothetical pathway that could be influenced by this compound is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in diseases like cancer.

Hypothetical modulation of the PI3K/Akt/mTOR pathway by this compound.

This guide provides a foundational understanding of the solubility of this compound based on available data for its parent compound and outlines the necessary experimental procedures to determine its precise solubility. The provided hypothetical signaling pathway offers a starting point for investigating the potential biological activities of this natural product. Further experimental validation is essential to confirm these preliminary findings and to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Extraction of Confusarin from Dioscorea esculenta

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction, isolation, and purification of Confusarin, a phenanthrene compound, from the tubers of Dioscorea esculenta (lesser yam). This compound has demonstrated significant antioxidant properties, making it a compound of interest for further investigation in drug discovery and development. The protocol herein is based on established phytochemical methods, including maceration, solvent-solvent partitioning, and column chromatography, adapted from literature reporting the successful isolation of this compound from Dioscorea esculenta.[1][2]

Introduction

Dioscorea esculenta, commonly known as the lesser yam, is a staple food source in many tropical regions. Beyond its nutritional value, it is a source of various bioactive secondary metabolites.[3] Among these are phenanthrene derivatives, a class of compounds with a range of reported biological activities, including anti-inflammatory and antioxidant effects.[3][4][5] this compound (1,5,6-Trimethoxyphenanthrene-2,7-diol), a phenanthrene first identified in orchids, has also been successfully isolated from Dioscorea esculenta.[1][2] Published studies have confirmed its potent antioxidant activity, with a reported IC50 value of 19.63 ± 0.09 ppm in a DPPH radical scavenging assay.[2] This protocol offers a comprehensive methodology for the reproducible extraction and purification of this compound for research and development purposes.

Experimental Protocols

Plant Material Preparation

-

Collection and Authentication: Fresh tubers of Dioscorea esculenta should be collected and authenticated by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Washing and Slicing: Thoroughly wash the tubers with tap water to remove soil and debris, followed by a final rinse with deionized water. Cut the tubers into thin slices (3-5 mm).

-

Drying: Air-dry the tuber slices in a well-ventilated area, shielded from direct sunlight, for 7-10 days. Alternatively, use a hot air oven at a controlled temperature of 40-50°C until a constant weight is achieved.

-

Pulverization: Grind the dried tuber slices into a coarse powder using a mechanical grinder. Pass the powder through a sieve to ensure a uniform particle size. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of Crude this compound

This phase employs maceration, a simple and effective extraction technique for phenolic compounds from plant materials.[6][7][8]

-

Maceration: Place 1 kg of the dried, powdered Dioscorea esculenta tuber into a large glass container. Add 5 L of methanol (analytical grade) to completely submerge the powder.

-

Incubation: Seal the container and let it stand at room temperature (20-25°C) for 72 hours.[9] Agitate the mixture intermittently (e.g., once or twice daily) to enhance the extraction efficiency.

-

Filtration and Concentration: After the maceration period, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate (the methanol extract).

-

Re-extraction: To maximize the yield, the solid residue (marc) can be re-macerated with a fresh 3 L of methanol for another 24 hours and filtered again.

-

Solvent Evaporation: Combine the filtrates from all extractions. Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a dark, viscous crude methanol extract.

Fractionation by Solvent-Solvent Partitioning

The crude extract is partitioned between solvents of varying polarities to separate compounds based on their solubility.[1][2]

-

Initial Suspension: Suspend the crude methanol extract in 500 mL of deionized water to form an aqueous suspension.

-

n-Hexane Partitioning: Transfer the aqueous suspension to a 2 L separatory funnel. Add 500 mL of n-hexane, shake vigorously for 5-10 minutes, and then allow the layers to separate. The n-hexane layer will contain highly non-polar compounds. Drain the lower aqueous layer. Repeat this partitioning step two more times with fresh n-hexane. Discard the n-hexane fractions (or save for other analyses).

-

Ethyl Acetate Partitioning: To the remaining aqueous layer in the separatory funnel, add 500 mL of ethyl acetate. Shake vigorously and allow the layers to separate. The ethyl acetate will extract medium-polarity compounds, including phenanthrenes like this compound. Drain and collect the lower aqueous layer and the upper ethyl acetate layer separately.

-

Repetition and Pooling: Repeat the ethyl acetate extraction on the aqueous layer two more times. Combine all the ethyl acetate fractions.

-

Final Concentration: Dry the pooled ethyl acetate fraction over anhydrous sodium sulfate to remove residual water. Filter and concentrate the solvent using a rotary evaporator to yield the crude ethyl acetate fraction, which is now enriched with this compound.

Purification by Column Chromatography

Column chromatography is employed for the final purification of this compound from the enriched ethyl acetate fraction.[7]

-

Column Preparation: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) using a slurry method with n-hexane as the mobile phase.

-

Sample Loading: Adsorb a known amount of the crude ethyl acetate fraction (e.g., 5 g) onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

-

Elution Gradient: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:

-